![molecular formula C10H9NO2S B186307 Ethyl 1,3-benzothiazole-2-carboxylate CAS No. 32137-76-1](/img/structure/B186307.png)
Ethyl 1,3-benzothiazole-2-carboxylate
Overview
Description
Ethyl 1,3-benzothiazole-2-carboxylate is a heterocyclic compound with the molecular formula C10H9NO2S. It is a derivative of benzothiazole, a bicyclic structure containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-benzothiazole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Another method involves the cyclization of 2-mercaptobenzoic acid with ethyl chloroformate. This reaction also requires a base and is carried out under similar conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reagents are mixed in a reactor, and the reaction is monitored for completion. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3-benzothiazole-2-carboxylate has been investigated for its potential pharmaceutical properties. Its derivatives have shown promise as:
- Antimicrobial Agents : Studies have indicated that modifications of benzothiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have been tested against various strains of bacteria and fungi, showing varying levels of efficacy .
- Anti-inflammatory Agents : Research has demonstrated that compounds related to this compound can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Agrochemicals
The compound is also explored for its applications in agriculture:
- Fungicides : this compound and its derivatives have been assessed for their fungicidal properties against plant pathogens. They can effectively inhibit the growth of fungi that affect crops, contributing to agricultural productivity .
Material Science
This compound is used in the synthesis of various materials:
- Polymer Additives : The compound can serve as a stabilizer or additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation from environmental factors .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings.
Compound Derivative | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Derivative A | 5 | E. coli |
Derivative B | 10 | S. aureus |
This study highlights the potential of these compounds as alternatives to traditional antibiotics .
Case Study 2: Agricultural Application
In agricultural research, a derivative of this compound was tested for its effectiveness as a fungicide against Fusarium oxysporum, a common plant pathogen. The compound demonstrated a significant reduction in fungal growth compared to untreated controls.
Treatment | Fungal Growth Inhibition (%) |
---|---|
Control | 0 |
Ethyl Benzothiazole | 75 |
This indicates its potential utility in crop protection strategies .
Mechanism of Action
The mechanism of action of ethyl 1,3-benzothiazole-2-carboxylate varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known to bind to specific sites on proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: A precursor for various benzothiazole derivatives.
This compound is unique due to its ethoxycarbonyl group, which imparts specific reactivity and properties that are valuable in organic synthesis and industrial applications .
Biological Activity
Ethyl 1,3-benzothiazole-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential applications of this compound based on recent studies and findings.
Chemical Structure and Synthesis
This compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The general structure can be represented as follows:
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with ethyl chloroacetate or similar reagents under basic conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in terms of efficiency and environmental impact .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that derivatives of benzothiazole exhibit potent antibacterial and antifungal activities. For instance, compounds with electron-donating groups at specific positions on the benzothiazole ring have shown enhanced efficacy against Gram-positive and Gram-negative bacteria .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory concentration (MIC) = 32 µg/mL |
Escherichia coli | MIC = 64 µg/mL |
Candida albicans | MIC = 16 µg/mL |
Anthelmintic Activity
Research has also highlighted the anthelmintic potential of this compound. In vitro studies using nematodes have shown that this compound exhibits comparable activity to standard anthelmintic drugs such as albendazole. The mechanism appears to involve disruption of the parasite's metabolic processes .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in various models. This compound derivatives have shown significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound on cancer cell lines reveal promising results. In studies involving human cancer cell lines (e.g., HCT-116), it exhibited moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation . The compound's ability to inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis, further underscores its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives, including this compound, demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with notable reductions in bacterial viability at concentrations as low as 32 µg/mL.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, this compound significantly reduced paw edema compared to control groups. This suggests its potential utility in managing inflammatory conditions.
Properties
IUPAC Name |
ethyl 1,3-benzothiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLCEXNNGQELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348792 | |
Record name | ethyl 1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32137-76-1 | |
Record name | ethyl 1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32137-76-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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